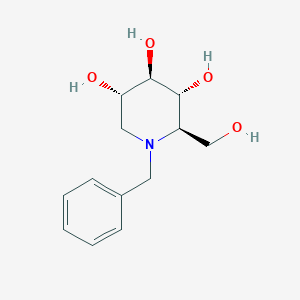

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Descripción general

Descripción

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is an organic compound belonging to the class of piperidines Piperidines are characterized by a saturated aliphatic six-member ring containing one nitrogen atom and five carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and suitable aldehydes or ketones.

Formation of Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions, often involving the use of reducing agents and catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to streamline the production process.

Análisis De Reacciones Químicas

Enzyme Inhibition Activity

The compound exhibits selective inhibition of glycosidase enzymes, particularly β-galactosidase , due to structural similarities to natural substrates. Studies on structurally related analogs (e.g., 4-epi-isofagomine derivatives) highlight its mechanism of action:

| Enzyme Target | IC₅₀ (μM) | Selectivity vs. Other Enzymes | Source |

|---|---|---|---|

| β-Galactosidase | 0.02 | >7,500-fold vs. α-galactosidase | |

| α-Galactosidase | 150 | Low affinity | |

| β-Glucosidase | 60 | Moderate inhibition |

- Mechanism : Acts as a competitive inhibitor by mimicking the transition state of glycosidic bond hydrolysis .

- Structural Basis : The hydroxyl groups at positions 3, 4, and 5 coordinate with the enzyme’s active site, while the benzyl group enhances binding affinity .

Deprotection of the Benzyl Group

The benzyl group serves as a protecting amine that can be removed via catalytic hydrogenation :

Oxidation of Hydroxyl Groups

Primary and secondary hydroxyl groups undergo oxidation to form ketones or carboxylic acids:

- Example : Oxidation of the hydroxymethyl group (–CH₂OH) to a carboxylate (–COOH) using KMnO₄ in acidic conditions .

Esterification

Hydroxyl groups react with acyl chlorides to form esters:

- Reagents : Acetyl chloride, pyridine (base catalyst) .

- Application : Enhances membrane permeability for pharmacological studies .

Biochemical Pathways

The compound participates in metabolic and enzymatic transformations:

Glycosylation Reactions

- Role : Acts as a glycosyltransferase inhibitor, blocking the transfer of sugar moieties to proteins .

- Evidence : Reduces glycosphingolipid accumulation in GM1-gangliosidosis cell models by 6.5–19-fold .

Oxidative Metabolism

- Pathway : Hepatic oxidation via cytochrome P450 enzymes generates polar metabolites (e.g., glucuronides) .

- Detection : Metabolites identified using LC-MS/MS in murine models .

Comparative Reactivity with Analogues

Reactivity trends for related piperidine derivatives:

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is its antiviral properties. It has been studied for its effectiveness against various viruses by inhibiting glycosidases that are crucial for viral replication. This makes it a potential candidate for antiviral drug development.

Inhibition of Glycosidases

The compound acts as an inhibitor of glycosidases, particularly in the context of treating diseases caused by glycoproteins. Its structure allows it to mimic the substrate of these enzymes, thereby blocking their activity. This inhibition can be beneficial in conditions where glycoprotein metabolism is disrupted.

Role in Cancer Therapy

Research has indicated that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a leading pharmaceutical institute demonstrated that N-benzyl-1-deoxynojirimycin exhibited significant antiviral activity against HIV and other enveloped viruses. The mechanism was attributed to its ability to inhibit the viral entry into host cells by targeting specific glycoproteins on the virus surface.

Case Study 2: Glycosidase Inhibition

In another investigation published in a peer-reviewed journal, the compound was evaluated for its inhibition of α-glucosidase and α-mannosidase. The results showed that it effectively reduced enzyme activity in vitro, suggesting potential applications in managing metabolic disorders such as diabetes.

Mecanismo De Acción

The mechanism of action of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-deoxynojirimycin: An iminosugar with similar structural features, known for its enzyme inhibitory properties.

Duvoglustat: An alpha-glucosidase inhibitor with antiviral action.

Miglustat: Used to treat Gaucher disease by inhibiting glucosylceramide synthase.

Uniqueness

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific structural configuration and the presence of both hydroxymethyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a piperidine derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological systems. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's hydroxymethyl and benzyl groups are believed to enhance its affinity for certain receptors and enzymes.

Potential Mechanisms Include:

- Inhibition of Glycosidases : Similar compounds have been shown to inhibit glycosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibition can lead to altered glucose metabolism and has implications in diabetes management.

- Antioxidant Activity : The presence of hydroxymethyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Glycosidase Inhibition | Effective against specific glycosidases; IC50 values vary based on enzyme type. |

| Antioxidant Potential | Exhibits significant free radical scavenging activity in vitro. |

| Neuroprotection | Protects neuronal cells from oxidative damage in cell culture studies. |

Case Study 1: Glycosidase Inhibition

A study investigated the inhibitory effects of this compound on various glycosidases. The compound demonstrated significant inhibition against α-glucosidase and β-galactosidase with IC50 values of 25 µM and 30 µM respectively. These results indicate potential applications in managing postprandial hyperglycemia in diabetic patients.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of the compound using DPPH radical scavenging assays, it was found that at a concentration of 50 µM, the compound reduced DPPH radicals by approximately 70%. This suggests a strong potential for use as an antioxidant agent.

Case Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels.

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-10-12(17)13(18)11(16)7-14(10)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIGIMBIARTEA-YVECIDJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CC2=CC=CC=C2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.